N-(5-Thiaspiro[3.5]nonan-8-yl)prop-2-enamide
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Overview
Description
N-(5-Thiaspiro[3.5]nonan-8-yl)prop-2-enamide is a synthetic organic compound characterized by a unique spirocyclic structure. The compound features a thiaspiro nonane ring system fused with a prop-2-enamide moiety. This structural configuration imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Thiaspiro[3.5]nonan-8-yl)prop-2-enamide typically involves the formation of the thiaspiro nonane ring followed by the introduction of the prop-2-enamide group. One common synthetic route includes:
Formation of the Thiaspiro Nonane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiaspiro nonane ring.
Introduction of the Prop-2-enamide Group: The prop-2-enamide moiety is introduced through a reaction involving the thiaspiro nonane intermediate and an appropriate acrylamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance production efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(5-Thiaspiro[3.5]nonan-8-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiaspiro nonane ring or the prop-2-enamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with potentially unique properties and applications.
Scientific Research Applications
N-(5-Thiaspiro[3.5]nonan-8-yl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Thiaspiro[3.5]nonan-8-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cellular proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-Thiaspiro[3.5]nonan-8-yl)prop-2-enamide can be compared with other similar compounds, such as:
N-(2-Oxaspiro[3.5]nonan-7-yl)prop-2-enamide: Similar spirocyclic structure but with an oxygen atom in the ring.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Features a diazaspiro nonane ring system.
N-[2-({4-[3-(Anilino)-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl]pyridin-3-yl}oxy)ethyl]prop-2-enamide: Contains a pyrrolo-pyridine ring system.
Uniqueness
This compound is unique due to the presence of a sulfur atom in its spirocyclic ring, which imparts distinct chemical properties and potential biological activities not found in its oxygen or nitrogen analogs.
Properties
IUPAC Name |
N-(5-thiaspiro[3.5]nonan-8-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-2-10(13)12-9-4-7-14-11(8-9)5-3-6-11/h2,9H,1,3-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBYBMJDFMUZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCSC2(C1)CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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